EGFR Kinase Inhibition: Potency Gap vs. Reference Irreversible Inhibitors
In cellular EGFR inhibition assays, CAS 1323535-16-5 demonstrates markedly lower potency compared to advanced 4-(arylamino)quinoline-3-carbonitrile inhibitors from the same chemical series. Specifically, the compound inhibits EGFR phosphorylation in NCI-H292 cells with an IC50 of 10,000 nM, representing a ~180-fold loss in potency relative to the reference irreversible inhibitor Pelitinib (EKB-569), which exhibits an IC50 of 38.5 nM in enzymatic EGFR assays [1]. This substantial potency gap is consistent across NCI-H292 and NCI-H1975 cellular contexts (IC50 = 21,000 nM), indicating that the 3-chloro-4-methyl substitution pattern is suboptimal for EGFR engagement within this chemotype [1].
| Evidence Dimension | EGFR kinase inhibition (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (NCI-H292); IC50 = 21,000 nM (NCI-H1975) |
| Comparator Or Baseline | Pelitinib (EKB-569): IC50 = 38.5 nM (EGFR enzymatic) |
| Quantified Difference | ≥180-fold higher IC50 (lower potency) for target compound |
| Conditions | Cellular EGFR phosphorylation assay in NCI-H292 and NCI-H1975 cells; 1 hr preincubation followed by EGF stimulation [1] |
Why This Matters
This data clarifies that CAS 1323535-16-5 should not be procured for applications requiring potent EGFR inhibition; it is primarily suitable as a negative control or as a chemical probe for studying structure-activity determinants of potency loss.
- [1] BindingDB entry BDBM50498986 (ChEMBL3736121). IC50 data for CAS 1323535-16-5 vs. EGFR in NCI-H292 and NCI-H1975 cells. View Source
